

Physical and chemical properties of 4-Chloro-2-phenylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Chloro-2-phenylpyridine**

Cat. No.: **B1303127**

[Get Quote](#)

An In-Depth Technical Guide to **4-Chloro-2-phenylpyridine**

Introduction: A Versatile Heterocyclic Building Block

4-Chloro-2-phenylpyridine is a bi-aromatic heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at the 4-position and a phenyl group at the 2-position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate and structural motif in medicinal chemistry and materials science. The electron-deficient nature of the pyridine ring, influenced by the electronegative nitrogen, coupled with the reactivity of the C-Cl bond, establishes **4-Chloro-2-phenylpyridine** as a key building block for creating more complex molecular architectures.^{[1][2][3]} This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, reactivity, and safety protocols, tailored for professionals in research and drug development.

Molecular Structure and Identification

A clear understanding of the molecule's fundamental identifiers is the first step in any scientific endeavor.

Identifier	Value	Source
IUPAC Name	4-chloro-2-phenylpyridine	[4]
CAS Number	57311-18-9	[4] [5]
Molecular Formula	C ₁₁ H ₈ ClN	[4] [5]
Molecular Weight	189.64 g/mol	[4] [5] [6]
Canonical SMILES	C1=CC=C(C=C1)C2=NC=CC(=C2)Cl	[4]
InChI Key	BFRWDRFLYBYSFX-UHFFFAOYSA-N	[4]

Physicochemical Properties

The physical properties of **4-Chloro-2-phenylpyridine** are critical for its handling, purification, and use in reactions.

Property	Value	Source
Appearance	Crystalline solid or oil	
Boiling Point	297 °C	[7] [8]
Density	1.186 g/cm ³	[7] [8]
Flash Point	161 °C	[7] [8]
pKa (Predicted)	3.00 ± 0.10	[5] [7]
Storage Temperature	2-8°C under inert gas	[5] [7]

Chemical Reactivity and Mechanistic Insights

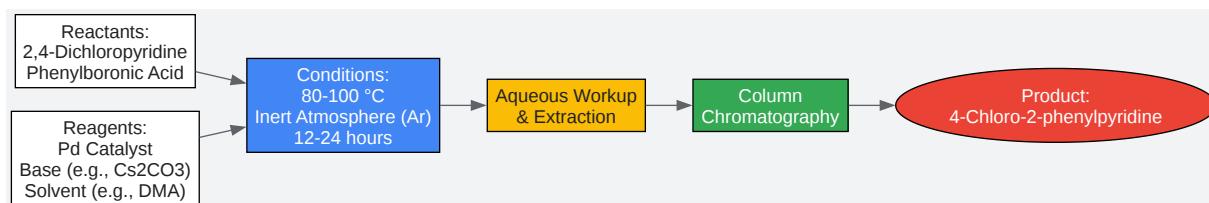
The chemical behavior of **4-Chloro-2-phenylpyridine** is governed by the interplay between the phenyl substituent, the pyridine core, and the chloro group.

Expertise in Action: Understanding Reactivity The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 2- and 4-positions. The chlorine atom at the 4-position is therefore a prime site for nucleophilic aromatic substitution (SNAr), serving as a good leaving group. This makes the molecule an excellent substrate for introducing a wide variety of nucleophiles (e.g., amines, alkoxides, thiols) to build molecular diversity.

Furthermore, the phenyl group can undergo electrophilic substitution, while the C-H bonds on both rings are potential sites for modern C-H activation/functionalization reactions, a powerful tool in contemporary organic synthesis.[\[9\]](#)[\[10\]](#)

Caption: Key reactive sites and potential chemical transformations of **4-Chloro-2-phenylpyridine**.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling


A prevalent method for synthesizing phenylpyridine scaffolds is the Suzuki-Miyaura cross-coupling reaction. The following protocol outlines a representative synthesis of **4-Chloro-2-phenylpyridine** from 2,4-dichloropyridine and phenylboronic acid.

Causality Behind Experimental Choices:

- Catalyst: A palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or a more advanced catalyst system) is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the C-C bond.
- Base: A base like cesium carbonate (Cs_2CO_3) or potassium carbonate (K_2CO_3) is required to activate the boronic acid for the transmetalation step.[\[11\]](#)
- Solvent: A solvent system like N,N-dimethylacetamide (DMA) or a mixture of toluene and water is often used to ensure solubility of both organic and inorganic reagents.[\[11\]](#)
- Inert Atmosphere: The reaction is conducted under an inert atmosphere (Argon or Nitrogen) to prevent the oxidation and degradation of the palladium catalyst, ensuring its longevity and activity.[\[11\]](#)

Step-by-Step Methodology

- Setup: To a flame-dried Schlenk flask, add 2,4-dichloropyridine (1 equiv.), phenylboronic acid (1.1 equiv.), cesium carbonate (2.0 equiv.), and the palladium catalyst (e.g., 5 mol% $\text{Pd}(\text{PPh}_3)_4$).
- Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen gas three times.
- Solvent Addition: Add degassed solvent (e.g., DMA or Toluene/Ethanol/Water mixture) via syringe.
- Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.
- Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield **4-Chloro-2-phenylpyridine**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Chloro-2-phenylpyridine** via Suzuki-Miyaura coupling.

Applications in Drug Discovery

Pyridine derivatives are foundational in modern drug development, forming the core of numerous therapeutic agents.^[1] The chloro-substituent in **4-Chloro-2-phenylpyridine** is

particularly significant; chlorine is a common halogen in FDA-approved drugs, where it can modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[12]

- Scaffold for Library Synthesis: The molecule serves as an excellent starting point for creating libraries of compounds. The reactive chlorine at the 4-position can be displaced by various functional groups, allowing for systematic exploration of the structure-activity relationship (SAR).[2]
- Intermediate in API Synthesis: It is a key intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs), particularly in oncology and anti-inflammatory research.[13]

Safety and Handling

Proper handling of **4-Chloro-2-phenylpyridine** is essential to ensure laboratory safety.

- GHS Hazard Statements:
 - H302: Harmful if swallowed.[14]
 - H315: Causes skin irritation.[14]
 - H319: Causes serious eye irritation.[14]
 - H335: May cause respiratory irritation.[14]
- Precautionary Measures:
 - Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15]
 - Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[14][15]
 - Handling: Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[14][15]

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]
Store locked up.[15]

Conclusion

4-Chloro-2-phenylpyridine is more than just a chemical compound; it is a versatile tool for innovation in the hands of researchers and drug developers. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it an indispensable building block. A thorough understanding of its characteristics, from its reactivity profile to its safety requirements, is paramount for leveraging its full potential in the synthesis of novel pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Chloro-2-phenylpyridine | C11H8CIN | CID 2762846 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. 57311-18-9 CAS MSDS (4-CHLORO-2-PHENYLPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2-Chloro-4-phenylpyridine | C11H8CIN | CID 2762842 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 7. 4-CHLORO-2-PHENYLPYRIDINE | 57311-18-9 [amp.chemicalbook.com]
- 8. 4-氯-2-苯基吡啶 - CAS:57311-18-9 - HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
[en.chemfish.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

- 11. 4-Phenylpyridine synthesis - chemicalbook [chemicalbook.com]
- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. zycz.cato-chem.com [zycz.cato-chem.com]
- 15. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical and chemical properties of 4-Chloro-2-phenylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1303127#physical-and-chemical-properties-of-4-chloro-2-phenylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com